5-methyl-1H-indol-6-amine

説明

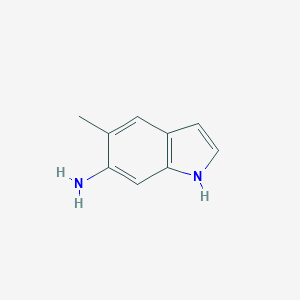

5-Methyl-1H-indol-6-amine: is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a methyl group at the 5-position and an amine group at the 6-position of the indole ring, which can influence its chemical reactivity and biological properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 5-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amines or other reduced forms.

Substitution: Formation of halogenated, sulfonated, or acylated indole derivatives.

科学的研究の応用

Medicinal Chemistry

5-Methyl-1H-indol-6-amine serves as a building block for synthesizing more complex indole derivatives, which have shown potential therapeutic applications. Indole derivatives are extensively studied for their anticancer, antiviral, and anti-inflammatory properties. Research indicates that these compounds can interact with multiple biological targets, making them valuable in drug discovery efforts .

Case Studies:

- A study revealed that certain indole derivatives exhibited significant cytotoxicity against various human cancer cell lines, demonstrating their potential as antitumor agents .

- Another investigation highlighted the synthesis of indole-imidazole derivatives that displayed strong antibacterial and antifungal activities, emphasizing the versatility of indole compounds in therapeutic applications .

Biological Research

In biological contexts, this compound is examined for its role in cell signaling and as an enzyme inhibitor. The compound's ability to modulate biological pathways makes it a candidate for further exploration in pharmacology.

Mechanism of Action:

The compound interacts with specific molecular targets, influencing cellular processes through receptor or enzyme binding. This interaction is crucial for understanding its therapeutic potential and guiding future drug development .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties. Its role as an intermediate in various industrial processes underscores its importance in chemical manufacturing .

Comparative Analysis with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Indole | Parent compound; aromatic properties | Broad biological activities |

| 5-Methylindole | Lacks amine group at the 6-position | Limited therapeutic applications |

| 6-Aminoindole | Lacks methyl group at the 5-position | Similar applications but different reactivity |

| This compound | Unique substitution pattern enhances reactivity | Diverse therapeutic potentials |

作用機序

The mechanism of action of 5-methyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .

類似化合物との比較

Indole: The parent compound of 5-methyl-1H-indol-6-amine, known for its aromatic properties and biological activities.

5-Methylindole: Similar to this compound but lacks the amine group at the 6-position.

6-Aminoindole: Similar to this compound but lacks the methyl group at the 5-position.

Uniqueness: this compound is unique due to the presence of both a methyl group at the 5-position and an amine group at the 6-position. This specific substitution pattern can influence its chemical reactivity and biological properties, making it distinct from other indole derivatives .

生物活性

5-Methyl-1H-indol-6-amine, a compound belonging to the indole family, has garnered attention in recent years for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group at the fifth carbon of the indole ring and an amine group at the sixth position. Its molecular formula is C₉H₈N₂, with a molecular weight of approximately 146.19 g/mol. The unique bicyclic structure contributes to its chemical reactivity and biological properties, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects. This compound has shown potential against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, it may inhibit enzymes involved in cell proliferation and inflammation.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate gene expression and cellular metabolism, potentially leading to altered immune responses and apoptosis.

- Binding Affinity : Studies have indicated that this compound can bind to specific receptors or enzymes, which may lead to its bioactive effects .

Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

| This compound | Cryptococcus neoformans | ≤0.25 |

In one study, derivatives of indole compounds were screened for antimicrobial activity, revealing that this compound exhibited significant inhibition against MRSA with an MIC of 16 µg/mL . Another derivative showed even lower MIC values against Cryptococcus neoformans, indicating its potential as a selective antifungal agent .

Cytotoxicity Studies

In cytotoxicity assessments against human embryonic kidney cells (HEK293), certain analogues of indole derivatives demonstrated minimal cytotoxic effects at concentrations up to 32 µg/mL. Notably, the more active anti-MRSA compounds did not exhibit hemolytic activity, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

5-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZZTWNPXZLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312514 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139121-41-8 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139121-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。